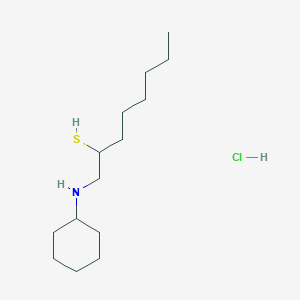
1-(Cyclohexylamino)octane-2-thiol;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Cyclohexylamino)octane-2-thiol;hydrochloride is an organic compound characterized by the presence of a cyclohexylamino group attached to an octane chain with a thiol group at the second position The hydrochloride form indicates that the compound is in its salt form, which often enhances its solubility in water and stability
准备方法
Synthetic Routes and Reaction Conditions: 1-(Cyclohexylamino)octane-2-thiol;hydrochloride can be synthesized through a multi-step process involving the following key steps:
Formation of the Octane Chain: The octane chain can be synthesized through standard organic synthesis techniques, such as the alkylation of shorter carbon chains.
Introduction of the Thiol Group: The thiol group can be introduced via thiolation reactions, where a suitable thiol reagent is reacted with the octane chain.
Attachment of the Cyclohexylamino Group: The cyclohexylamino group can be introduced through nucleophilic substitution reactions, where cyclohexylamine reacts with a suitable leaving group on the octane chain.
Formation of the Hydrochloride Salt: The final step involves converting the free base into its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound typically involves optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvents), and employing catalysts to increase yield and purity.
化学反应分析
Types of Reactions: 1-(Cyclohexylamino)octane-2-thiol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can undergo reduction reactions, particularly at the cyclohexylamino group, using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amino group, where it can react with alkyl halides to form secondary or tertiary amines.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Disulfides, sulfonic acids.
Reduction: Reduced amines.
Substitution: Secondary or tertiary amines.
科学研究应用
1-(Cyclohexylamino)octane-2-thiol;hydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: Studied for its potential as a biochemical probe due to its thiol group, which can interact with various biological molecules.
Medicine: Investigated for its potential therapeutic properties, including its ability to modulate biological pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
作用机制
The mechanism of action of 1-(Cyclohexylamino)octane-2-thiol;hydrochloride involves its interaction with molecular targets through its thiol and amino groups. The thiol group can form covalent bonds with cysteine residues in proteins, potentially altering their function. The cyclohexylamino group can interact with various receptors or enzymes, modulating their activity. These interactions can influence cellular pathways and biological processes.
相似化合物的比较
1-(Cyclohexylamino)hexane-2-thiol;hydrochloride: Similar structure but with a shorter carbon chain.
1-(Cyclohexylamino)decane-2-thiol;hydrochloride: Similar structure but with a longer carbon chain.
1-(Cyclohexylamino)octane-2-ol;hydrochloride: Similar structure but with a hydroxyl group instead of a thiol group.
Uniqueness: 1-(Cyclohexylamino)octane-2-thiol;hydrochloride is unique due to its specific combination of a cyclohexylamino group and a thiol group on an octane chain. This combination imparts distinct chemical reactivity and biological activity, making it valuable for specific applications that other similar compounds may not fulfill.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
CAS 编号 |
116114-22-8 |
|---|---|
分子式 |
C14H30ClNS |
分子量 |
279.9 g/mol |
IUPAC 名称 |
1-(cyclohexylamino)octane-2-thiol;hydrochloride |
InChI |
InChI=1S/C14H29NS.ClH/c1-2-3-4-8-11-14(16)12-15-13-9-6-5-7-10-13;/h13-16H,2-12H2,1H3;1H |
InChI 键 |
VLUIMMAANGOSFT-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCC(CNC1CCCCC1)S.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3S,5R,7S)-16-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]imino-5-hydroxy-11-methoxy-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,9,11,13(17)-tetraen-18-one](/img/structure/B14314249.png)
![2,2-Dichloro-N-[(E)-(dimethylamino)methylidene]acetamide](/img/structure/B14314250.png)
![5,6-Bis(methylsulfanyl)-2H-[1,3]dithiolo[4,5-b][1,4]dithiine-2-thione](/img/structure/B14314262.png)
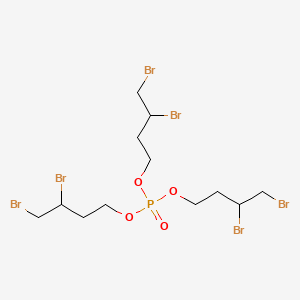
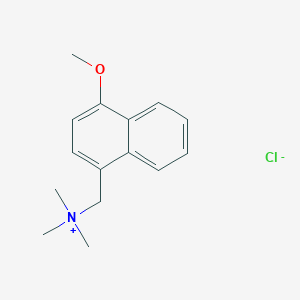
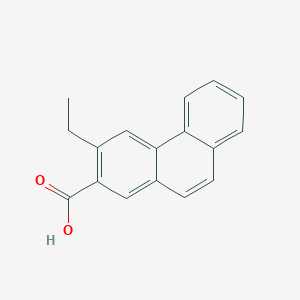
![9-(Oct-7-EN-1-YL)-9-borabicyclo[3.3.1]nonane](/img/structure/B14314298.png)
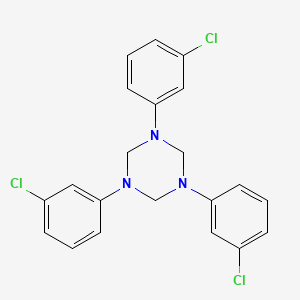
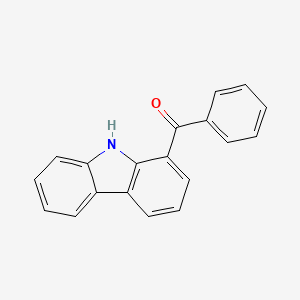
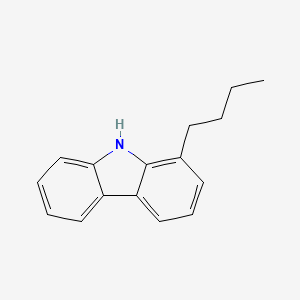
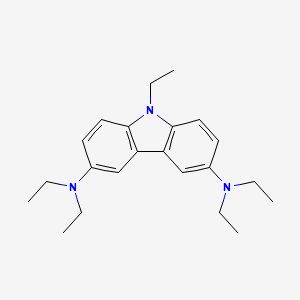


![3-[(Furan-2-yl)oxy]propane-1,2-diol](/img/structure/B14314351.png)
